Carbolactona

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

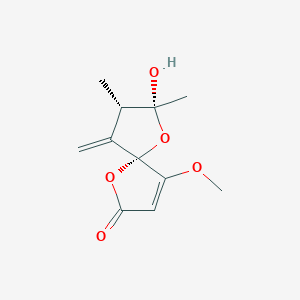

Carbolactona, also known as ε-caprolactone, is a cyclic ester with a seven-membered ring structure. It is a colorless liquid that is miscible with most organic solvents and water. This compound is primarily used as a monomer in the production of biodegradable polyesters, such as polycaprolactone, which have significant applications in the biomedical field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbolactona is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous synthesis in microreactors to manage the exothermic nature of the reaction. This method allows for better control over reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Carbolactona undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pimelic acid through carbonylation followed by hydrolysis.

Reduction: It can be reduced to form 6-hydroxyhexanoic acid.

Substitution: The lactone ring can be opened with nucleophiles such as alcohols and water to form polylactones and eventually 6-hydroxyadipic acid.

Common Reagents and Conditions:

Oxidation: Peracetic acid is commonly used for the Baeyer-Villiger oxidation of cyclohexanone to produce this compound.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alcohols and water are used under mild conditions to open the lactone ring.

Major Products:

Oxidation: Pimelic acid

Reduction: 6-Hydroxyhexanoic acid

Substitution: 6-Hydroxyadipic acid

Scientific Research Applications

Carbolactona has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which carbolactona exerts its effects is primarily through its polymerization to form polycaprolactone. This polymerization occurs via ring-opening polymerization, where the lactone ring is opened and linked to form long polymer chains. The resulting polycaprolactone can then interact with biological tissues, facilitating cell attachment and proliferation, making it suitable for biomedical applications .

Comparison with Similar Compounds

Carbolactona is unique due to its seven-membered ring structure and its ability to form biodegradable polyesters. Similar compounds include:

Polylactic acid (PLA): A biodegradable polyester derived from lactic acid, commonly used in medical and packaging applications.

Polyglycolic acid (PGA): Another biodegradable polyester used in medical sutures and tissue engineering.

Polyhydroxyalkanoates (PHA): A class of biodegradable polyesters produced by bacterial fermentation, used in various industrial applications.

This compound stands out due to its lower melting point and glass transition temperature, making it easier to process and more versatile in various applications .

Properties

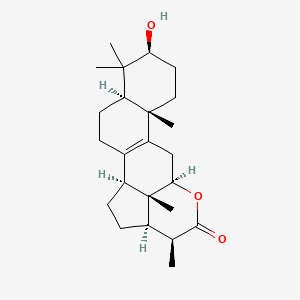

IUPAC Name |

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKTZVCTSCWTL-WYCYEJLCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

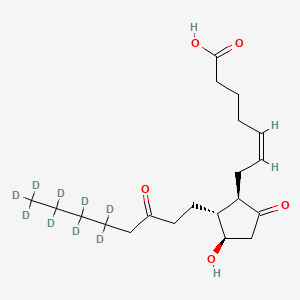

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820523.png)

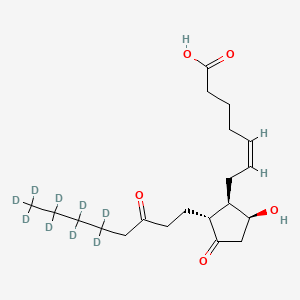

![(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B10820546.png)

![2-[2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10820571.png)

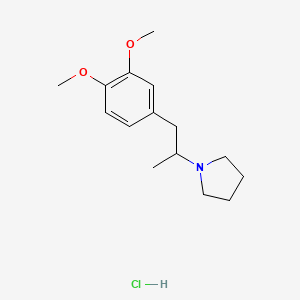

![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820583.png)

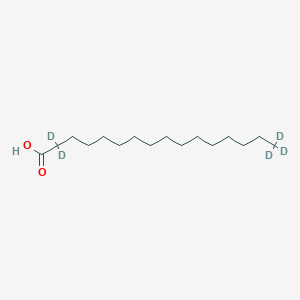

![7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820590.png)